2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1-naphthyl)acetamide 2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1-naphthyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1051975
InChI: InChI=1S/C22H16N2O4S/c25-16-10-8-14(9-11-16)12-19-21(27)24(22(28)29-19)13-20(26)23-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,25H,13H2,(H,23,26)/b19-12+
SMILES: C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)O)SC3=O
Molecular Formula: C22H16N2O4S
Molecular Weight: 404.4 g/mol

2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1-naphthyl)acetamide

CAS No.:

Inhibitors

Cat. No.: VC1051975

Molecular Formula: C22H16N2O4S

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1-naphthyl)acetamide -

Molecular Formula C22H16N2O4S
Molecular Weight 404.4 g/mol
IUPAC Name 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C22H16N2O4S/c25-16-10-8-14(9-11-16)12-19-21(27)24(22(28)29-19)13-20(26)23-18-7-3-5-15-4-1-2-6-17(15)18/h1-12,25H,13H2,(H,23,26)/b19-12+
Standard InChI Key PKIUTYBLAQEFMM-XDHOZWIPSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)/C(=C\C4=CC=C(C=C4)O)/SC3=O
SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)O)SC3=O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)O)SC3=O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator